molecular formula C14H13N5OS B2523466 1,3-dimethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1013797-38-0

1,3-dimethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2523466
CAS No.: 1013797-38-0
M. Wt: 299.35
InChI Key: ZWZGJMSAOPDLHV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 3, linked via a carboxamide bridge to a thiazole ring bearing a pyridin-4-yl moiety. The pyrazole and thiazole rings are key pharmacophores, contributing to diverse biological activities such as enzyme inhibition, anti-inflammatory effects, and antimicrobial properties . The compound’s synthesis typically involves coupling reactions between pyrazole carboxylic acid derivatives and aminothiazole intermediates, facilitated by reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .

Properties

IUPAC Name

2,5-dimethyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-9-7-12(19(2)18-9)13(20)17-14-16-11(8-21-14)10-3-5-15-6-4-10/h3-8H,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZGJMSAOPDLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Coupling with Pyridine: The pyridine ring can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the thiazole ring.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₃N₅OS
  • Molecular Weight : 299.35 g/mol
  • CAS Number : 1013797-38-0

The compound features a pyrazole ring, which is known for its biological activity, and a thiazole moiety that contributes to its pharmacological properties.

Biological Activities

  • Antimicrobial Activity
    • Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1,3-dimethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide display activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties
    • The compound has been evaluated for anti-inflammatory effects. In vivo studies have demonstrated that certain pyrazole derivatives can effectively reduce inflammation markers, suggesting potential therapeutic uses in treating inflammatory diseases .
  • Anticancer Potential
    • Pyrazole derivatives are being investigated for their anticancer activities. Some studies have reported that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .

Agrochemical Applications

The compound's structure allows it to be explored for use in agrochemicals, particularly as an insecticide or fungicide. The thiazole and pyridine components may enhance the efficacy of the compound against pests while minimizing toxicity to non-target organisms.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated that the compound exhibited significant inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment, the anti-inflammatory effects of various pyrazole derivatives were tested using a carrageenan-induced paw edema model in rats. The compound demonstrated a dose-dependent reduction in paw swelling, comparable to standard anti-inflammatory drugs .

Activity TypeTest Organism/ModelResultReference
AntimicrobialStaphylococcus aureusMIC = 16 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL
Anti-inflammatoryRat paw edema modelSignificant reduction in swelling

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivityRemarks
This compoundAntimicrobialBroad-spectrum efficacy
N-(4-(2-(3-methyl-1-phenyl-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamineAnti-inflammatoryComparable to standard treatments

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Pyrazole-Thiazole Hybrids with Chlorophenyl Substituents

Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3a–3p in ) share structural similarities with the target compound but differ in substituents. For example:

  • 3b: Contains a 4-chlorophenyl group on the pyrazole ring and a cyano group at position 3.
  • 3d : Incorporates a 4-fluorophenyl group, which introduces electronegativity that may influence solubility and metabolic resistance .

Thiazole-Pyridine Derivatives

describes 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (e.g., 3a–s), where the pyridine ring is directly attached to the thiazole. The absence of a pyrazole ring in these compounds reduces structural complexity but retains bioactivity against specific receptors, as demonstrated by their IC50 values and statistical significance in assays (p < 0.05) .

Pyrazole-Oxazole Hybrids

Compound 7a (1,3-dimethyl-N-[(2-phenyloxazol-4-yl)methyl]-1H-pyrazole-5-carboxamide) from replaces the thiazole with an oxazole ring. This substitution reduces sulfur-mediated interactions but may improve insecticidal activity due to increased lipophilicity .

Enzyme Inhibition and Antioxidant Effects

  • The compound in , 4-(3-(2-(benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylbenzolamine , exhibits an IC50 of 6.2 μM for superoxide inhibition, outperforming ascorbic acid. Its benzylthio and chlorophenyl groups enhance radical scavenging .

Anti-inflammatory Activity

Pyrazole-carboxamide chalcone hybrids (e.g., 22a–o in ) with electron-donating groups (e.g., methyl, methoxy) show ED50 values of 18–36 mg/kg in anti-inflammatory assays. The target compound’s 1,3-dimethyl groups could similarly enhance activity by modulating electron density .

Antimicrobial and Agrochemical Potential

  • highlights N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides with moderate activity against E. coli. The nitro group and methoxy substitution likely contribute to membrane disruption .
  • describes 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives as fungicides. The dihydroisoxazole-thiazole scaffold may offer broader agrochemical applications compared to the target compound’s pyridine-thiazole system .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Methyl and methoxy groups (as in 3c and 22b) improve solubility and receptor affinity .
  • Halogen Substituents : Chlorine or fluorine atoms (e.g., 3b, 3d) enhance metabolic stability and binding to hydrophobic pockets .
  • Heterocyclic Variation : Thiazole rings (target compound) favor π-π stacking, while oxazoles (7a) may prioritize hydrophobic interactions .

Biological Activity

1,3-Dimethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound with significant potential in medicinal chemistry. Its structure combines a pyrazole moiety with thiazole and pyridine rings, which are known for their biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H12N4SC_{12}H_{12}N_4S, with a molecular weight of approximately 244.32 g/mol. The structure features a pyrazole ring substituted at the 5-position with a carboxamide group and a thiazole moiety attached to a pyridine ring.

Biological Activity Overview

Research has indicated that compounds containing pyrazole and thiazole derivatives exhibit various biological activities, including:

  • Anticancer Activity : Numerous studies have demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells, including breast cancer (MDA-MB-231), liver cancer (HepG2), and others. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo .
  • Antimicrobial Activity : The compound's structure suggests potential antibacterial properties. Pyrazole derivatives have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics .
  • Anti-inflammatory Effects : Some studies have reported that pyrazole-based compounds can reduce inflammation markers such as TNF-α and IL-6, indicating their potential use in treating inflammatory diseases .

Anticancer Studies

A study involving a series of pyrazole derivatives revealed that specific substitutions on the pyrazole ring significantly enhanced anticancer activity. For example:

CompoundCell LineIC50 (µM)Activity
1MDA-MB-2315.2High
2HepG23.8Very High
3A5496.0Moderate

These results indicate that modifications to the thiazole or pyridine components can lead to enhanced biological activity against cancer cells .

Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives:

CompoundBacterial StrainMIC (µg/mL)Inhibition (%)
AE. coli2590
BS. aureus1585
CPseudomonas aeruginosa3080

The results show that certain derivatives exhibit potent antibacterial effects, suggesting potential clinical applications for infections resistant to conventional antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Pyrazole Ring : Known for its role in anticancer and anti-inflammatory activities.
  • Thiazole Moiety : Enhances interaction with biological targets due to its electron-withdrawing properties.
  • Pyridine Substitution : Increases solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1,3-dimethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of pyrazole and thiazole precursors. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based coupling reagents (e.g., DCC or EDC) to form the carboxamide linkage .
  • Heterocycle Formation : Thiazole rings are often constructed via Hantzsch thiazole synthesis, requiring thiourea derivatives and α-haloketones .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the product.
  • Monitoring : TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) and NMR (e.g., pyrazole C-H protons at δ 6.8–7.2 ppm) confirm intermediate purity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is employed:

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.2–8.6 ppm; thiazole C=O at ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 354.12) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and packing modes in solid state (if crystals are obtainable) .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Initial screening often includes:

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC50_{50} determination using fluorescence-based protocols) .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Core Modifications : Substitute pyridinyl or thiazole moieties with bioisosteres (e.g., replacing pyridine with pyrimidine to alter H-bonding) .
  • Substituent Analysis : Compare analogs with methyl vs. ethyl groups at the pyrazole 1-position to evaluate steric effects on binding .
  • Data Interpretation : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding poses against targets like EGFR or COX-2 .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) .
  • Orthogonal Assays : Validate results using complementary methods (e.g., apoptosis via flow cytometry alongside cytotoxicity assays) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP values and antimicrobial potency) .

Q. What strategies mitigate low yields in the final coupling step of synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Use DMAP or HOAt to enhance carbodiimide-mediated coupling efficiency .
  • Microwave Assistance : Reduce reaction time from 24h to 1–2h while maintaining yields >70% .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to improve solubility of intermediates .

Q. How to evaluate the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • ADME Profiling :
  • Absorption : Caco-2 cell permeability assays .
  • Metabolism : Liver microsome stability tests (e.g., t1/2_{1/2} in human microsomes) .
  • In Vivo Studies : Administer 10 mg/kg orally in rodents, with plasma concentration monitored via LC-MS/MS over 24h .

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